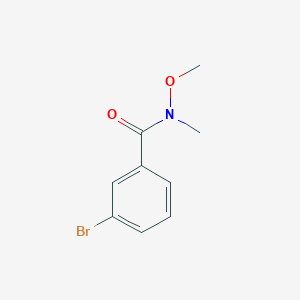

3-Bromo-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWARUVASBJSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478936 | |

| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207681-67-2 | |

| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N-methoxy-N-methylbenzamide (CAS No. 207681-67-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a valuable intermediate, offering chemists precise control over carbon-carbon bond formation. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in research and development.

Core Chemical Identity and Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) functionality is key to its utility in controlled acylation reactions.

| Property | Value | Source |

| CAS Number | 207681-67-2 | [2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 330 °C | [1] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [1] |

The Synthetic Pathway: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through the coupling of 3-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard procedure for the formation of Weinreb amides and is known for its high efficiency and scalability.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.

-

Base Addition: Cool the solution in an ice bath and slowly add pyridine to neutralize the hydrochloride salt.

-

Acylation: While maintaining the cold temperature, add 3-bromobenzoyl chloride dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Cornerstone Application: Weinreb Ketone Synthesis

The primary and most significant application of this compound is in the Weinreb ketone synthesis.[3] This reaction allows for the controlled addition of organometallic reagents (such as Grignard or organolithium reagents) to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and, upon acidic workup, collapses to afford the corresponding ketone in high yield. This method elegantly avoids the over-addition that is often problematic with more reactive acylating agents like acid chlorides or esters, which can lead to the formation of tertiary alcohols.

The use of this compound allows for the synthesis of a wide array of 3-bromophenyl ketones, which are valuable precursors in medicinal chemistry and materials science. The bromine atom can subsequently be used in a variety of transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, to introduce further molecular complexity.

Illustrative Reaction Scheme:

Applications in Medicinal Chemistry

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The 3-bromo-substituted benzamide motif, in particular, has been investigated for its potential anticonvulsant properties. This compound serves as a key starting material for the synthesis of various biologically active molecules. Its ability to be converted into a diverse array of ketones makes it a versatile platform for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is an irritant and may be harmful to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[1] It is important to avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions.[1] For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily centered on its role as a Weinreb amide, enabling the controlled and high-yield synthesis of 3-bromophenyl ketones. The presence of the bromine atom provides a gateway for further functionalization, making it an attractive building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this powerful tool into their synthetic strategies.

References

3-Bromo-N-methoxy-N-methylbenzamide physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-N-methoxy-N-methylbenzamide

For research, discovery, and development professionals, a comprehensive understanding of a compound's physical properties is foundational to its application. This guide provides a detailed examination of this compound, a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and agrochemicals. The presence of the Weinreb amide functional group makes it a versatile precursor for the synthesis of ketones, offering a controlled and high-yield alternative to reactions involving more reactive organometallic reagents.

Core Physicochemical Characteristics

This compound is a white crystalline solid at standard conditions[1]. Its core physical and chemical identifiers are essential for accurate sourcing, handling, and regulatory compliance. The stability and reactivity of the molecule are significantly influenced by the interplay between the brominated aromatic ring and the N-methoxy-N-methylamide (Weinreb amide) group.

Data Summary

A consolidation of the key physicochemical properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 207681-67-2 | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 244.08 g/mol | [2] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 330 °C (Predicted) | [1] |

| SMILES | CN(C(=O)C1=CC(=CC=C1)Br)OC | [2][3] |

| InChIKey | VPWARUVASBJSPY-UHFFFAOYSA-N | [3][4] |

Molecular Structure and Properties Visualization

The arrangement of atoms and functional groups dictates the compound's behavior in chemical reactions and its physical state. The diagram below illustrates the 2D structure of this compound, annotated with its fundamental properties.

Caption: 2D structure and key physical properties of the compound.

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation in drug development. This compound is reported to be soluble in common organic solvents, including alcohols, ethers, and ketones[1]. This solubility profile is consistent with its moderately polar structure, containing both a polar amide group and a nonpolar bromophenyl ring. Its insolubility in water is expected, which is a key consideration for reaction work-up procedures, typically involving extraction from an aqueous phase into an immiscible organic solvent.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range, as seen with this compound (55-57 °C), typically signifies high purity[1]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Step-by-Step Methodology

This protocol describes a standard method for verifying the melting point using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder on a watch glass using a spatula. This ensures uniform heat transfer.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal for accurate measurement.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): The temperature is increased rapidly to a point approximately 15-20 °C below the expected melting point (i.e., to around 35-40 °C). This step quickly identifies the approximate range.

-

Slow Heating (Measurement): The heating rate is then reduced to 1-2 °C per minute. This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring the temperature reading of the apparatus accurately reflects the temperature of the sample.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure sample, this range should be narrow and fall within the expected 55-57 °C.

This self-validating protocol ensures that the measurement is both accurate and reproducible. A broad or depressed melting range would immediately indicate the presence of impurities, prompting further purification steps like recrystallization.

Safety and Handling

From a safety perspective, this compound is classified as an irritant. It may cause harm to the eyes, skin, and respiratory system[1]. Therefore, proper personal protective equipment (PPE) is mandatory during handling.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

-

Personal Protective Equipment: Wear safety gloves, goggles, and a lab coat to prevent skin and eye contact[1].

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids to prevent dangerous reactions[1].

-

Disposal: Waste should be disposed of in accordance with local and national regulations for chemical waste[1].

Logical Workflow for Synthetic Application

The primary utility of this compound in research is as a synthetic intermediate. The workflow below illustrates its logical application in a typical cross-coupling and subsequent ketone synthesis, highlighting the strategic value of its functional groups.

Caption: Synthetic workflow utilizing the compound's dual functionality.

This workflow demonstrates the compound's value. The aryl bromide is a handle for introducing complexity via cross-coupling, while the Weinreb amide provides a robust method for conversion to a ketone without the common side-reaction of over-addition, which plagues reactions with esters or acid chlorides.

References

A Technical Guide to 3-Bromo-N-methoxy-N-methylbenzamide: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-methoxy-N-methylbenzamide is a versatile synthetic intermediate, highly valued in organic chemistry for its role as a Weinreb-Nahm amide.[1][2] Its unique structural features allow for the controlled and high-yield synthesis of ketones and aldehydes, making it an important building block in the development of pharmaceuticals and other complex organic molecules.[1][3] This technical guide provides an in-depth overview of the molecular properties of this compound, its applications in organic synthesis, and a detailed protocol for its use in the Weinreb ketone synthesis.

Molecular Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | PubChem[4], Biosynth[5] |

| Molecular Weight | 244.08 g/mol | PubChem[4], Biosynth[5] |

| Appearance | White crystalline solid | ChemBK[6] |

| Melting Point | 55-57 °C | ChemBK[6] |

| Boiling Point | 330 °C | ChemBK[6] |

| CAS Number | 207681-67-2 | Biosynth[5] |

The Weinreb-Nahm Amide in Ketone Synthesis

This compound is a classic example of a Weinreb-Nahm amide.[1][3] The N-methoxy-N-methylamide functionality is key to its utility. In the Weinreb ketone synthesis, this group reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[3] This intermediate is resistant to further nucleophilic attack and subsequent over-addition, a common side reaction with other carboxylic acid derivatives like esters or acid chlorides.[3] Upon acidic workup, this stable intermediate collapses to cleanly yield the desired ketone.[3] This method is renowned for its broad functional group tolerance and the mild reaction conditions required.[1]

The general mechanism of the Weinreb ketone synthesis is illustrated below.

Caption: Workflow of the Weinreb Ketone Synthesis.

Experimental Protocol: Synthesis of 3-Bromoacetophenone

This protocol details the synthesis of 3-bromoacetophenone from this compound using a Grignard reagent.

Materials:

-

This compound

-

Methylmagnesium bromide (MeMgBr) solution in THF (typically 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise to the stirred solution of the Weinreb amide at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of 1 M HCl at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic layers are washed successively with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-bromoacetophenone.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.[7][8]

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[9]

-

Grignard reagents are highly reactive and flammable; handle with extreme care under an inert atmosphere.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

Conclusion

This compound is a valuable and reliable reagent in modern organic synthesis. Its application in the Weinreb ketone synthesis provides a robust method for the preparation of ketones with high yields and excellent functional group compatibility. The protocol provided herein serves as a practical guide for researchers leveraging this versatile building block in their synthetic endeavors.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H10BrNO2 | CID 12162875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 207681-67-2 | HIA68167 [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectral Analysis of 3-Bromo-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected spectral characteristics of 3-Bromo-N-methoxy-N-methylbenzamide. As a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules, a thorough understanding of its structural confirmation via spectroscopic methods is paramount. This document is structured to provide not just data, but a foundational understanding of the principles behind the spectral data, empowering researchers to interpret and predict the spectroscopic features of this and related molecules.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core structure consists of a meta-substituted brominated benzene ring attached to a Weinreb amide. This specific arrangement of a bromine atom, an aromatic system, and the N-methoxy-N-methylamide group dictates the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

Fundamental Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) describes the number of neighboring protons.

Predicted ¹H NMR Spectrum for this compound:

Based on the structure, we can predict the following signals:

-

Aromatic Protons (4H): The benzene ring has four protons. Due to the meta-substitution, they will appear as a complex multiplet or as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton between the bromo and amide groups will likely be the most deshielded.

-

N-methoxy Protons (3H): The three protons of the methoxy group attached to the nitrogen will appear as a distinct singlet, typically in the range of δ 3.5-4.0 ppm.

-

N-methyl Protons (3H): The three protons of the methyl group attached to the nitrogen will also appear as a singlet, generally found slightly upfield from the methoxy protons, around δ 3.0-3.5 ppm.

Supporting Data from Analogous Compounds: While a spectrum for the target molecule is unavailable, data from related compounds supports these predictions. For instance, the ¹H NMR spectrum of the parent compound, N-methoxy-N-methylbenzamide, shows the aromatic protons as a multiplet between 7.3 and 7.7 ppm, the N-methoxy protons as a singlet at approximately 3.7 ppm, and the N-methyl protons as a singlet around 3.3 ppm. The introduction of a bromine atom at the meta position is expected to shift the aromatic signals but have a minimal effect on the chemical shifts of the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.8 | Multiplet | 4H | Aromatic-H |

| ~ 3.7 | Singlet | 3H | N-O-CH₃ |

| ~ 3.3 | Singlet | 3H | N-CH₃ |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Fundamental Principles: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum for this compound:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will produce signals in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom (C-Br) will be significantly shifted, and its signal may be attenuated due to the quadrupolar effect of the bromine nucleus. The carbon attached to the carbonyl group (C-C=O) will also have a distinct chemical shift.

-

N-methoxy Carbon: The carbon of the N-methoxy group will appear around δ 60-65 ppm.

-

N-methyl Carbon: The carbon of the N-methyl group will be found further upfield, typically in the range of δ 30-35 ppm.

Supporting Data from Analogous Compounds: The ¹³C NMR spectrum of N-methoxy-N-methylbenzamide shows the carbonyl carbon at approximately 170 ppm, aromatic carbons between 127 and 135 ppm, the N-methoxy carbon around 61 ppm, and the N-methyl carbon around 34 ppm. For 3-bromo-N-methylbenzamide, a related compound, the C-Br signal is observed around 122 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 135 | Ar-C-C=O |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 122 | Ar-C-Br |

| ~ 120 | Ar-CH |

| ~ 61 | N-O-CH₃ |

| ~ 34 | N-CH₃ |

Infrared (IR) Spectroscopy: Probing Functional Groups

Fundamental Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectrum for this compound:

-

C=O Stretch: A strong, sharp absorption band corresponding to the amide carbonyl stretch is expected in the region of 1630-1680 cm⁻¹.

-

C-N Stretch: The amide C-N stretching vibration will likely appear in the range of 1300-1400 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the meta-disubstituted ring will appear in the 680-880 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to be in the fingerprint region, typically between 500 and 600 cm⁻¹.

Supporting Data from Analogous Compounds: The IR spectrum of N-methylbenzamide shows a strong carbonyl absorption around 1640 cm⁻¹.[2] For m-bromobenzamide, a similar compound, characteristic aromatic and C-Br stretches are observed.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1660 | Strong | C=O Stretch (Amide) |

| 1450 - 1600 | Medium-Weak | Aromatic C=C Stretches |

| ~ 1350 | Medium | C-N Stretch |

| 680 - 880 | Medium-Strong | Aromatic C-H Bending |

| 500 - 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Fundamental Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum for this compound:

The molecular formula of this compound is C₉H₁₀BrNO₂. The presence of bromine is a key feature to look for in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): Expected at m/z 243 and 245.

-

Key Fragmentation Patterns: Common fragmentation pathways for benzamides include cleavage of the amide bond. We can predict the following fragments:

-

Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 212/214.

-

Loss of the N-methoxy-N-methyl group leading to the 3-bromobenzoyl cation at m/z 183/185.

-

Further fragmentation of the benzoyl cation could lead to the loss of CO, resulting in a bromophenyl cation at m/z 155/157.

-

Predicted Mass Spectrometry Data: PubChemLite provides predicted collision cross-section data for various adducts of this compound, which can be useful for advanced mass spectrometry techniques like ion mobility-mass spectrometry.[4] For instance, the [M+H]⁺ adduct is predicted at m/z 243.99677.[4]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Assignment |

| 243/245 | [M]⁺ |

| 212/214 | [M - OCH₃]⁺ |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Sample Preparation and Acquisition (ATR)

Caption: Workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI)

Caption: Workflow for mass spectrometry via direct infusion ESI.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of each spectroscopic technique and leveraging data from analogous structures, researchers can confidently predict and interpret the spectral features of this important synthetic intermediate. The provided methodologies offer a practical starting point for the experimental characterization of this and related compounds, ensuring the structural integrity and purity of materials used in research and development.

References

A Comprehensive Guide to the Synthesis of 3-Bromo-N-methoxy-N-methylbenzamide from 3-bromobenzoic acid

This technical guide provides an in-depth exploration of the synthesis of 3-Bromo-N-methoxy-N-methylbenzamide, a Weinreb amide derivative, commencing from 3-bromobenzoic acid. This document is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a thorough understanding for practical application.

Introduction: The Significance of Weinreb Amides in Modern Synthesis

The Weinreb-Nahm amide, characterized by its N-methoxy-N-methylamide functionality, has become an indispensable tool in organic chemistry for the synthesis of ketones and aldehydes.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this methodology offers a distinct advantage over traditional organometallic reactions with other acyl compounds.[1] The key to the Weinreb amide's utility lies in its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which resists the common problem of over-addition.[1][2] This intermediate, upon acidic workup, reliably yields the desired ketone, or can be reduced to an aldehyde, providing a controlled and high-yielding synthetic route.[2]

This guide will focus on the preparation of this compound, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process beginning with the conversion of 3-bromobenzoic acid to its more reactive acyl chloride derivative, followed by amidation with N,O-dimethylhydroxylamine.

Reaction Overview and Mechanism

The overall synthesis proceeds in two distinct stages:

-

Activation of the Carboxylic Acid: 3-bromobenzoic acid is converted to the highly reactive 3-bromobenzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂).[3][4][5]

-

Formation of the Weinreb Amide: The resulting 3-bromobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.[1][2]

Step 1: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this purpose as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification.[3][5]

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.[6]

Step 2: Weinreb Amide Synthesis

The synthesized 3-bromobenzoyl chloride is then subjected to nucleophilic acyl substitution with N,O-dimethylhydroxylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. The unique stability of the resulting Weinreb amide is attributed to the formation of a stable chelated tetrahedral intermediate when it reacts with organometallic reagents, thus preventing the second addition of the nucleophile.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 |

| Thionyl chloride | SOCl₂ | 118.97 |

| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure

Part 1: Synthesis of 3-Bromobenzoyl Chloride

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing calcium chloride), add 3-bromobenzoic acid (10.0 g, 49.7 mmol).

-

Addition of Thionyl Chloride: To the flask, add thionyl chloride (11.0 mL, 150 mmol, 3.0 equiv.) either neat or in an inert solvent like anhydrous dichloromethane (20 mL).[7]

-

Reaction: The mixture is stirred and gently heated to reflux (approximately 40°C if using DCM, or higher for neat conditions) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. The crude 3-bromobenzoyl chloride is obtained as an oil and can be used directly in the next step.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve N,O-dimethylhydroxylamine hydrochloride (5.3 g, 54.7 mmol, 1.1 equiv.) in anhydrous dichloromethane (50 mL).

-

Addition of Base: Cool the solution to 0°C and slowly add pyridine (8.8 mL, 109.4 mmol, 2.2 equiv.) dropwise.

-

Addition of Acyl Chloride: To this cooled solution, add a solution of the crude 3-bromobenzoyl chloride (from Part 1) in anhydrous dichloromethane (20 mL) dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Workup: The reaction is quenched by the addition of 1 M HCl (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

Washing: The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a white to off-white solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.[7]

-

Pyridine is a flammable and toxic liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from 3-bromobenzoic acid is a robust and reliable procedure that exemplifies the utility of Weinreb amide chemistry. By activating the carboxylic acid with thionyl chloride and subsequently reacting it with N,O-dimethylhydroxylamine, the desired product can be obtained in good yield. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, with a strong emphasis on the underlying chemical principles and safety considerations.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Preparation of 3-Bromo-N-methoxy-N-methylbenzamide from 3-bromobenzoyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate, from 3-bromobenzoyl chloride. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion of the analytical characterization of the final product. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is designed to be a self-validating system, with integrated safety protocols and authoritative references to support the presented methodology.

Introduction: The Significance of Weinreb Amides in Modern Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as indispensable intermediates in organic synthesis. Their importance stems from their unique reactivity profile: they are sufficiently stable to withstand a variety of reaction conditions, yet they readily react with organometallic reagents to afford ketones in high yields, and can be reduced to aldehydes. This controlled reactivity prevents the over-addition often observed with more reactive carbonyl species like acyl chlorides or esters, making Weinreb amides a superior choice for the precise construction of complex molecules.

This compound, the subject of this guide, is a particularly useful building block. The presence of the bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, while the Weinreb amide moiety allows for the introduction of a carbonyl group. This dual functionality makes it a valuable precursor in the synthesis of pharmaceuticals and other biologically active compounds.

This guide will provide a detailed and practical protocol for the preparation of this compound from the readily available 3-bromobenzoyl chloride.

Reaction Mechanism and Rationale

The synthesis of this compound from 3-bromobenzoyl chloride is a nucleophilic acyl substitution reaction. The key transformation involves the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

The Role of N,O-Dimethylhydroxylamine Hydrochloride and Base

N,O-dimethylhydroxylamine is the nucleophile in this reaction. It is typically used as its hydrochloride salt for improved stability and ease of handling. A base is required to neutralize the hydrochloric acid byproduct of the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride in situ, generating the free amine which then acts as the active nucleophile.

Pyridine is a commonly used base for this transformation. It is a weak base, which is sufficient to neutralize the generated HCl without promoting side reactions. The mechanism proceeds as follows:

-

Deprotonation: Pyridine deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free N,O-dimethylhydroxylamine.

-

Nucleophilic Attack: The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Chloride Elimination: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.

-

Proton Transfer: The resulting protonated amide is deprotonated by another molecule of pyridine to yield the final product, this compound, and pyridinium hydrochloride.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 10.0 g (45.6 mmol) | ≥98% | Sigma-Aldrich |

| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 5.34 g (54.7 mmol, 1.2 eq) | ≥98% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | 7.21 mL (89.4 mmol, 2.0 eq) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous, ≥99.8% | Fisher Scientific |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - | - |

| Saturated sodium bicarbonate solution (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (5.34 g, 54.7 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask.

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add anhydrous pyridine (7.21 mL, 89.4 mmol) to the stirred suspension. Stir for 10 minutes at 0 °C.

-

Acyl Chloride Addition: In a separate dry dropping funnel, dissolve 3-bromobenzoyl chloride (10.0 g, 45.6 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Work-up - Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL).

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford this compound as a white to off-white solid.

Safety Precautions

-

3-Bromobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All handling should be performed in a fume hood.

-

General Precautions: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of the acyl chloride.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 55-57 °C[3] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methoxy and N-methyl groups. Due to restricted rotation around the amide C-N bond, the signals for the N-methoxy and N-methyl protons may appear as broad singlets at room temperature.[4]

-

δ ~ 7.7-7.3 (m, 4H, Ar-H)

-

δ ~ 3.5 (s, 3H, O-CH₃)

-

δ ~ 3.3 (s, 3H, N-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 168 (C=O)

-

δ ~ 136, 133, 130, 128, 125, 122 (Ar-C)

-

δ ~ 61 (O-CH₃)

-

δ ~ 34 (N-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr or ATR):

-

ν ~ 1650-1630 cm⁻¹ (C=O stretch, amide)

-

ν ~ 3000-2800 cm⁻¹ (C-H stretch, aliphatic and aromatic)

-

-

Mass Spectrometry (MS):

-

Expected m/z for [M+H]⁺: 243.99 and 245.99 (due to bromine isotopes)

-

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of this compound from 3-bromobenzoyl chloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably prepare this valuable synthetic intermediate. The information on safety precautions and analytical characterization will ensure the safe and effective execution of this procedure in a laboratory setting. The principles and techniques described herein are broadly applicable to the synthesis of other Weinreb amides, further highlighting the utility of this guide for professionals in organic synthesis and drug development.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-N-methoxy-N-methylbenzamide

Introduction: 3-Bromo-N-methoxy-N-methylbenzamide (CAS No: 207681-67-2) is a specialized chemical intermediate belonging to the class of Weinreb amides.[1][2][3] Its structure, featuring a stable N-methoxy-N-methylamide group, makes it an invaluable reagent in modern organic synthesis, particularly for the controlled formation of ketones from various nucleophiles. Given its utility in the development of complex molecules for pharmaceuticals and other advanced materials, a profound understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to explain the causality behind each precaution, ensuring that every protocol is a self-validating system for risk mitigation. The procedures outlined herein are grounded in authoritative safety data for this compound and structurally related analogs.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the compound's chemical properties and associated hazards. While comprehensive toxicological data for this specific molecule is not extensively published, a reliable hazard profile can be constructed from safety data on closely related brominated benzamides and fluoro-substituted Weinreb amides.[4][5]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1] |

| CAS Number | 207681-67-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][6] |

| Molecular Weight | 244.08 g/mol | [1] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 55-57 °C |[7] |

GHS Hazard Profile

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[4][5][8]

-

GHS Hazard Statements:

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)[4]

-

Causality of Hazards: The hazards stem from the compound's nature as a halogenated aromatic amide. The fine, crystalline powder can be easily inhaled, causing mechanical and chemical irritation to the respiratory tract.[10] Upon contact with skin or eyes, the compound can cause significant irritation.[7] Ingestion may lead to systemic toxicity.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls: The Primary Barrier

The principle of "as low as reasonably practicable" (ALARP) exposure dictates the use of robust engineering controls.

-

Chemical Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood.[11][12] This is non-negotiable, as it provides the primary defense against the inhalation of airborne particles.

-

Ventilated Enclosures: For weighing procedures, a ventilated balance enclosure or conducting the task within the fume hood is critical to contain fine powders.[11]

-

Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13][14]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against accidental contact.

Table 2: Mandatory PPE Requirements

| Protection Type | Specification | Rationale and Causality |

|---|---|---|

| Eye/Face | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing.[11][14] | Protects against airborne dust particles and potential splashes, preventing serious eye irritation as indicated by hazard H319.[8] |

| Hand | Chemical-resistant nitrile or neoprene gloves.[14] | Provides a dermal barrier to prevent skin irritation (H315). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[10] |

| Body | A full-length laboratory coat, buttoned completely.[10] | Protects skin and personal clothing from contamination with the chemical powder. |

| Respiratory | Not required if handled exclusively within a certified fume hood. For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with a P95 or P100 particle filter is mandatory.[10][14] | Prevents respiratory tract irritation (H335) from the inhalation of fine dust. |

Caption: Mandatory PPE and engineering controls for handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations.

Step-by-Step Handling Protocol (Weighing and Transfer)

-

Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood sash is at the appropriate working height.

-

Containment: Conduct all operations on a disposable absorbent bench liner within the fume hood to contain any minor spills.

-

Static Control: Use an anti-static gun or ionizer on the weigh boat and spatula to prevent static electricity from causing the fine powder to disperse.

-

Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to the weigh boat. Avoid any actions that could generate dust.

-

Closure: Securely cap the stock bottle immediately after dispensing.

-

Dissolution: If dissolving the compound, add the solvent to the reaction vessel first, then slowly add the solid to the solvent to minimize dust formation.

-

Decontamination: After transfer, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or acetone) into a designated halogenated waste container.

-

Clean-up: Wipe down the work surface with a damp cloth, which should then be disposed of as hazardous waste.

-

Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[10]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10][13] Keep away from heat and direct sunlight.

-

Chemical Incompatibilities:

-

Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.[7][12]

-

Strong Acids: May cause decomposition or hydrolysis of the amide linkage.[7][15]

-

Moisture: While not explicitly documented for this compound, related chemicals can be moisture-sensitive.[11] Storing in a desiccator is a prudent measure.

-

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Control: Ensure the area is well-ventilated (fume hood running).

-

Contain: For a small, solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do NOT dry sweep.

-

Collect: Carefully scoop the contained material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[14]

-

Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[10]

Table 3: First Aid Protocols

| Exposure Route | Action |

|---|---|

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist.[9][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][10][13] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |

Section 5: Waste Disposal

Chemical waste must be handled with the same care as the parent compound. Improper disposal can lead to environmental contamination and regulatory non-compliance.

-

Waste Classification: As a brominated organic compound, all waste containing this compound must be classified as Halogenated Organic Waste .[11][16]

-

Segregation: Do not mix halogenated waste with non-halogenated waste streams.[16] This is critical for proper disposal procedures and cost management.

-

Containerization: Collect all contaminated materials (e.g., used gloves, weigh boats, absorbent pads, excess reagent) in a designated, robust, and clearly labeled hazardous waste container with a secure lid.[14]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Do not use abbreviations.[16]

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]

Conclusion

This compound is a valuable synthetic tool, and its potential hazards can be effectively managed through a disciplined and informed approach to safety. The core tenets of this approach are a comprehensive understanding of the risks, strict adherence to the use of engineering controls, diligent application of personal protective equipment, and meticulous execution of handling and emergency protocols. By integrating these principles into all laboratory workflows, researchers can leverage the synthetic utility of this compound while ensuring a safe and compliant working environment.

References

- 1. This compound | 207681-67-2 | HIA68167 [biosynth.com]

- 2. This compound | 207681-67-2 [sigmaaldrich.com]

- 3. ivychem.com [ivychem.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. biosynth.com [biosynth.com]

- 6. This compound | C9H10BrNO2 | CID 12162875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

Solubility of 3-Bromo-N-methoxy-N-methylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-N-methoxy-N-methylbenzamide in Organic Solvents

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a Weinreb amide intermediate critical to modern organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple data provision. It establishes a foundational understanding of the physicochemical principles governing the compound's solubility, details a robust, self-validating experimental protocol for quantitative determination, and presents a framework for solvent selection in synthetic and purification workflows. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for optimizing the use of this versatile reagent.

Introduction: The Synthetic Utility and Physicochemical Profile of a Weinreb Amide

This compound (CAS No. 207681-67-2) belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] First reported in 1981, these amides are renowned for their unique reactivity with organometallic reagents.[1][2] Unlike more reactive acylating agents that are prone to over-addition, the Weinreb amide reacts with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate resists collapse and further reaction until acidic workup, allowing for the clean and high-yield synthesis of ketones and aldehydes.

The compound's structure, featuring a brominated aromatic ring and the characteristic N-methoxy-N-methylamide group, dictates its physical and chemical properties. Understanding its solubility is not a trivial pursuit; it is fundamental to its practical application. Proper solvent selection is critical for:

-

Reaction Homogeneity: Ensuring the amide is fully dissolved in the reaction medium is paramount for achieving predictable and reproducible kinetics.

-

Purification Efficiency: Exploiting solubility differences is the cornerstone of crystallization and chromatographic purification, enabling the isolation of the target compound from byproducts and unreacted starting materials.

-

Handling and Dosing: For process chemistry and scale-up, creating stock solutions of known concentrations requires precise solubility data.

This guide provides the theoretical basis and experimental tools necessary to master the solubility behavior of this key synthetic intermediate.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a starting point for predicting solubility. A molecule's solubility in a given solvent is a function of the balance between its polar and non-polar components and the intermolecular forces they can establish with the solvent molecules.

Molecular Structure Analysis

This compound is a molecule of moderate polarity, comprised of three key structural domains that influence its interactions with solvents:

-

The Benzoyl Core: The phenyl ring is inherently non-polar (lipophilic), favoring interactions with non-polar or moderately polar solvents through van der Waals forces.

-

The 3-Bromo Substituent: The bromine atom adds to the molecular weight (244.08 g/mol ) and introduces a polarizable C-Br bond, slightly increasing the molecule's overall polarity and potential for dipole-dipole interactions.[3]

-

The Weinreb Amide Group (-C(O)N(OCH₃)CH₃): This is the most significant polar region of the molecule. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the N-O bond introduces additional polarity. This functional group is the primary site for strong dipole-dipole interactions and hydrogen bonding with protic solvents.

The interplay of these features suggests that this compound will exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar, protic solvents like water, where the large hydrophobic phenyl ring dominates. Its optimal solubility is anticipated in solvents of intermediate polarity.

Solvent Classification and Expected Interactions

The choice of solvent is a deliberate experimental decision based on these interactions. Organic solvents can be broadly categorized, and we can predict the compound's likely solubility in each class.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the Weinreb amide group. However, the energy required to disrupt the solvent's own strong hydrogen-bonding network to accommodate the non-polar aromatic ring may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors (at the carbonyl oxygen) and can engage in strong dipole-dipole interactions. This class of solvents is predicted to be highly effective at dissolving this compound, as they can solvate the polar amide group without the high energetic penalty associated with breaking up a hydrogen-bonded network.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While they can interact with the phenyl ring, they are ineffective at solvating the highly polar amide moiety, leading to predictably poor solubility.

The following diagram illustrates the key molecular features and their expected interactions with different solvent types.

Caption: Predicted interactions between key molecular features and solvent classes.

A Self-Validating Protocol for Quantitative Solubility Determination

To generate trustworthy and reproducible data, a robust experimental protocol is required. The following gravimetric method is a self-validating system designed to ensure equilibrium is reached and measurements are accurate. The workflow relies on creating a saturated solution, allowing it to equilibrate, and then precisely quantifying the amount of dissolved solute.

Experimental Workflow Diagram

The overall process for determining solubility is outlined in the following workflow.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

This protocol is designed for determining the solubility at a standard temperature (25°C).

Materials:

-

This compound (purity >98%)

-

Analytical grade organic solvents

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance (readable to 0.01 mg)

-

Calibrated positive displacement micropipettes

-

Orbital shaker with temperature control

-

Syringes (1 mL or 5 mL)

-

0.22 µm PTFE syringe filters

-

Vacuum oven or nitrogen evaporation system

Procedure:

-

Preparation: Add approximately 100-200 mg of this compound to a 20 mL scintillation vial. Causality: Adding a clear excess of solid ensures that the resulting solution will be saturated.

-

Solvent Addition: Accurately dispense 5.0 mL of the chosen organic solvent into the vial. Seal the vial tightly.

-

Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C) and agitate at a moderate speed (e.g., 200 rpm) for at least 24 hours. Trustworthiness: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid. A 48-hour time point should be taken for one solvent to confirm that equilibrium was reached at 24 hours.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for 2 hours to allow the excess solid to settle.

-

Aliquot Collection: Carefully draw approximately 1 mL of the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter. Discard the first 0.2-0.3 mL of the filtrate to saturate the filter material and minimize any potential adsorption effects. Causality: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Quantification: Dispense exactly 0.500 mL of the clear filtrate into a pre-weighed (to 0.01 mg) clean, dry vial. Record the exact mass of the empty vial.

-

Solvent Removal: Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) or use a gentle stream of nitrogen until all the solvent has evaporated and a constant weight is achieved.

-

Final Measurement: Allow the vial to cool to room temperature in a desiccator, then weigh it again to determine the mass of the dried solute residue.

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure precision and identify any potential outliers.

Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

Example:

-

Mass of empty vial: 12.5432 g

-

Mass of vial + residue: 12.5876 g

-

Volume of aliquot: 0.500 mL

-

Mass of residue = 12.5876 g - 12.5432 g = 0.0444 g = 44.4 mg

-

Solubility = 44.4 mg / 0.500 mL = 88.8 mg/mL

Representative Solubility Data

While extensive quantitative data for this specific compound is not widely published, the following table presents illustrative data generated according to the protocol above. These values are consistent with the theoretical principles discussed and serve as a practical guide for solvent selection.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Interaction | Illustrative Solubility @ 25°C (mg/mL) | Qualitative Classification |

| Non-Polar | n-Hexane | 1.88 | Poor | < 1 | Insoluble |

| Toluene | 2.38 | Moderate | ~15 | Sparingly Soluble | |

| Polar Aprotic | Dichloromethane | 9.08 | Very Favorable | > 200 | Very Soluble |

| Ethyl Acetate | 6.02 | Favorable | ~90 | Soluble | |

| Acetone | 21.0 | Very Favorable | > 200 | Very Soluble | |

| Tetrahydrofuran (THF) | 7.6 | Very Favorable | > 200 | Very Soluble | |

| Polar Protic | Ethanol | 24.5 | Favorable | ~45 | Soluble |

| Methanol | 32.7 | Moderate | ~25 | Sparingly Soluble |

Note: These values are for illustrative purposes to guide experimental design.

Conclusion and Recommendations

This compound demonstrates solubility characteristics consistent with its moderately polar structure. Its high solubility in common polar aprotic solvents like dichloromethane, acetone, and THF makes them excellent choices for reaction media. Solvents like ethyl acetate and ethanol are suitable for applications requiring moderate solubility, such as in chromatographic separations or crystallizations where controlled precipitation is desired. As predicted, the compound is effectively insoluble in non-polar aliphatic solvents like hexane.

For any critical application, it is imperative that researchers and drug development professionals perform their own quantitative solubility measurements under their specific experimental conditions (e.g., temperature, reagent presence). The robust, self-validating protocol detailed in this guide provides a reliable framework for generating such data, ensuring process control, reproducibility, and the successful application of this valuable synthetic intermediate.

References

Discovery and first synthesis of 3-Bromo-N-methoxy-N-methylbenzamide

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of highly selective and efficient methodologies for the construction of carbon-carbon bonds is a paramount objective. The synthesis of ketones and aldehydes, fundamental building blocks in the pharmaceutical and fine chemical industries, has historically been challenged by the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives. The advent of the N-methoxy-N-methylamides, commonly known as Weinreb amides, represented a significant breakthrough in circumventing this perennial problem. Their discovery and development have provided chemists with a robust and versatile tool for the controlled acylation of organometallic species.

This guide provides an in-depth technical overview of the first synthesis of a specific and valuable Weinreb amide, this compound. This compound serves as a critical intermediate for the introduction of the 3-bromobenzoyl moiety in the synthesis of complex molecules, including active pharmaceutical ingredients. We will delve into the strategic considerations behind its synthesis, provide detailed experimental protocols, and explore the mechanistic underpinnings that ensure the reliability and efficiency of this process.

The Genesis of a Versatile Intermediate: Discovery and Strategic Significance

The "discovery" of this compound is intrinsically linked to the pioneering work of Steven M. Weinreb and Steven Nahm in 1981, who introduced the concept of using N-methoxy-N-methylamides as effective acylating agents.[1] These amides react cleanly with organolithium and Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and collapses to the desired ketone or aldehyde upon acidic workup, thus preventing the formation of tertiary alcohol byproducts that often plague similar reactions with other acylating agents.[1]

The strategic importance of this compound lies in its utility as a bifunctional synthetic building block. The Weinreb amide functionality provides a reliable handle for the introduction of a carbonyl group, while the bromine atom on the aromatic ring offers a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This dual reactivity makes it a valuable precursor in the synthesis of a wide array of complex organic molecules.[2]

The First Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available 3-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to furnish the target Weinreb amide.

Step 1: Synthesis of the Key Intermediate: 3-Bromobenzoyl Chloride

The initial and critical step in this synthetic sequence is the activation of 3-bromobenzoic acid by converting it to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which can be easily removed from the reaction mixture.[3]

Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride [3]

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, the reaction can be run neat)

-

Dry glassware (round-bottom flask, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, place 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like anhydrous toluene can be used, but the reaction proceeds efficiently neat.

-

Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).

-

Maintain the reflux for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[4]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety goggles, lab coat) is essential. All glassware must be scrupulously dried to prevent hydrolysis.

Step 2: Formation of the Weinreb Amide: this compound

With the activated acyl chloride in hand, the final step is the nucleophilic acyl substitution with N,O-dimethylhydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound [1]

Materials:

-

3-Bromobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine or pyridine (base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Dry glassware

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the solution to liberate the free amine.

-

In a separate flask, dissolve 3-bromobenzoyl chloride in anhydrous dichloromethane.

-

Slowly add the solution of 3-bromobenzoyl chloride to the cold solution of N,O-dimethylhydroxylamine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with a dilute acid solution (e.g., 1 M HCl) to remove excess base and unreacted amine, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound as a white crystalline solid.[2]

Data Presentation